molecular formula C19H18O4 B12727533 S,S-Warfarin alcohol CAS No. 40281-80-9

S,S-Warfarin alcohol

Cat. No.: B12727533
CAS No.: 40281-80-9
M. Wt: 310.3 g/mol
InChI Key: ZUJMMGHIYSAEOU-WFASDCNBSA-N
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Description

S,S-Warfarin alcohol: is a stereoisomer of warfarin, a well-known anticoagulant used to prevent blood clot formation. Warfarin exists as a racemic mixture of two enantiomers, R-warfarin and S-warfarin, each with distinct pharmacological properties. This compound is one of the metabolites formed during the reduction of S-warfarin. This compound retains some anticoagulant activity and is of interest in pharmacological and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: S,S-Warfarin alcohol can be synthesized through the reduction of S-warfarin. The reduction process typically involves the use of human liver cytosol, which contains enzymes such as carbonyl reductase-1 and aldo-keto reductase-1C3. These enzymes catalyze the reduction of the carbonyl group at position 11 of S-warfarin to form this compound .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific use in research rather than therapeutic applications. the synthesis can be scaled up using bioreactors containing the necessary enzymes and cofactors to facilitate the reduction process under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: S,S-Warfarin alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S,S-Warfarin alcohol has several scientific research applications, including:

Mechanism of Action

S,S-Warfarin alcohol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKORC1). This inhibition prevents the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to reduced blood clotting ability .

Comparison with Similar Compounds

Uniqueness: S,S-Warfarin alcohol is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereospecificity affects its pharmacokinetics, pharmacodynamics, and overall biological activity, making it a valuable compound for research purposes .

Properties

CAS No.

40281-80-9

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-hydroxy-3-[(1S,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one

InChI

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m0/s1

InChI Key

ZUJMMGHIYSAEOU-WFASDCNBSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Origin of Product

United States

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